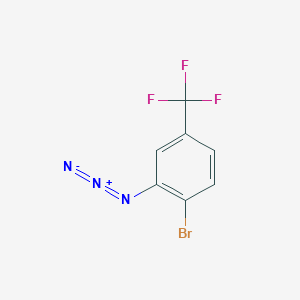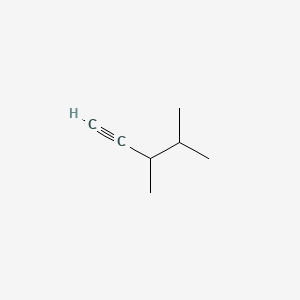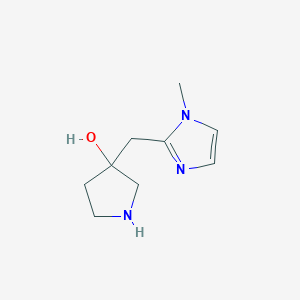
3-((1-Methyl-1h-imidazol-2-yl)methyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol is a compound that features both an imidazole ring and a pyrrolidine ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol typically involves the reaction of 1-methylimidazole with a suitable pyrrolidine derivative. One common method involves the alkylation of 1-methylimidazole with a halogenated pyrrolidine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound may serve as a ligand in biochemical studies, interacting with proteins or enzymes.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly for compounds targeting neurological or infectious diseases.
Industry: It can be employed in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the pyrrolidine ring.
Pyrrolidine: A basic nitrogen-containing heterocycle without the imidazole functionality.
3-((2-Methyl-1H-imidazol-1-yl)methyl)pyrrolidin-3-ol: A closely related compound with a methyl group at a different position on the imidazole ring.
Uniqueness
3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol is unique due to the presence of both the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H15N3O |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
3-[(1-methylimidazol-2-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C9H15N3O/c1-12-5-4-11-8(12)6-9(13)2-3-10-7-9/h4-5,10,13H,2-3,6-7H2,1H3 |
Clé InChI |
MUYQUBMBPAJWKC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1CC2(CCNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


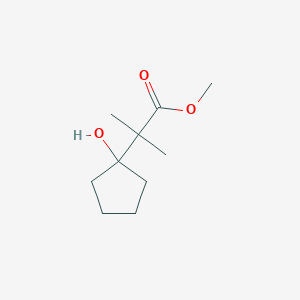


![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
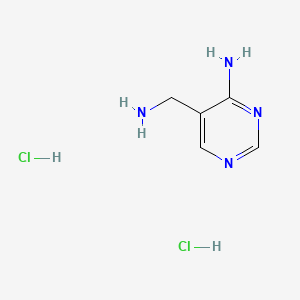
![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)
![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)

![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)

![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)
